[3,3'-Bipyridine]-5-carboxamide
Description
Significance of Bipyridine Scaffolds in Modern Chemistry
Bipyridines are a class of organic compounds with the formula (C₅H₄N)₂. They consist of two pyridine (B92270) rings linked together. The isomers of bipyridine, particularly the 2,2' and 4,4' isomers, are renowned for their ability to act as excellent chelating ligands in coordination chemistry. mdpi.com This capacity to bind to metal ions stems from the presence of nitrogen atoms with available lone pairs of electrons. researchgate.net
The resulting metal-bipyridine complexes exhibit a rich variety of chemical and physical properties, which has led to their widespread use in numerous applications. nih.gov They are integral to the development of catalysts for organic reactions, photosensitizers in solar cells, and building blocks for supramolecular assemblies. nih.govresearchgate.net The stability and rigid structure of the bipyridine framework make it an ideal scaffold for the construction of complex molecular architectures. researchgate.net
Role of Carboxamide Functionalities in Ligand Design and Molecular Interactions
The carboxamide group, -C(=O)N(R)R', is a vital functional group in both biological systems and synthetic chemistry. When incorporated into a ligand scaffold like bipyridine, the carboxamide moiety can significantly influence the ligand's properties and its interactions with other molecules. The oxygen and nitrogen atoms of the carboxamide group can act as donor atoms, allowing for coordination with metal ions. nih.gov
Furthermore, the N-H and C=O groups of the carboxamide are capable of forming strong hydrogen bonds. This property is crucial in directing the self-assembly of molecules to form well-defined supramolecular structures. The presence of a carboxamide group can also modulate the electronic properties of the bipyridine ligand, thereby fine-tuning the characteristics of its metal complexes.
Overview of Advanced Chemical Methodologies Applied to Aromatic Heterocycles
The synthesis of functionalized aromatic heterocycles like [3,3'-Bipyridine]-5-carboxamide relies on a toolkit of advanced chemical methodologies. The construction of the bipyridine core itself is often achieved through metal-catalyzed cross-coupling reactions. Prominent among these are the Suzuki, Stille, and Negishi couplings, which allow for the efficient formation of carbon-carbon bonds between pyridine units. nih.govmdpi.com
The introduction of functional groups, such as the carboxamide, onto the heterocyclic ring requires a different set of synthetic strategies. For instance, a carboxylic acid group can be converted to a carboxamide through reaction with an amine, often facilitated by a coupling agent. The direct amidation of a heterocyclic ring is also an area of active research. These synthetic methods are continually being refined to improve efficiency, selectivity, and environmental compatibility. chemscene.com
Contextualization of this compound within Contemporary Chemical Research Paradigms
While extensive research has been conducted on various bipyridine derivatives, this compound itself is a less-explored member of this family. Its significance in contemporary research can be inferred from the properties of its constituent parts. The 3,3'-bipyridine (B1266100) core provides a specific angular geometry compared to the more linear 4,4'- or the more common chelating 2,2'-isomers. This unique geometry can lead to the formation of novel coordination polymers and metal-organic frameworks with interesting structural and functional properties.
The presence of the carboxamide group at the 5-position introduces a site for hydrogen bonding and potential secondary coordination. This functionalization opens up possibilities for creating self-assembling systems and for its use as a ligand in catalysis where the amide group might play a role in substrate binding or in modulating the electronic environment of a metal center. The synthesis of this compound would likely proceed from its corresponding carboxylic acid, [3,3'-Bipyridine]-5-carboxylic acid, which is commercially available. bldpharm.com The study of this specific molecule could therefore contribute to a deeper understanding of structure-property relationships in functionalized bipyridine systems.
Data Tables
Table 1: General Properties of Bipyridine Isomers
| Property | 2,2'-Bipyridine | 3,3'-Bipyridine | 4,4'-Bipyridine |
| Molar Mass ( g/mol ) | 156.18 | 156.18 | 156.18 |
| Appearance | White solid | White to light yellow solid | White solid |
| Melting Point (°C) | 70-73 | 109-111 | 110-112 |
| Boiling Point (°C) | 272.5 | 295.5 | 305 |
| Primary Application | Chelating ligand | Building block for polymers | Bridging ligand |
Data sourced from publicly available chemical databases. Please note that these values can vary slightly depending on the source and purity.
Table 2: Common Synthetic Reactions for Bipyridine Synthesis
| Reaction Name | Reactants | Catalyst | General Description |
| Suzuki Coupling | Pyridyl-boronic acid/ester + Halopyridine | Palladium complex | A versatile cross-coupling reaction forming a C-C bond between the two pyridine rings. nih.gov |
| Stille Coupling | Organostannane (pyridyl-stannane) + Halopyridine | Palladium complex | Another effective cross-coupling method, though the toxicity of tin reagents is a drawback. mdpi.com |
| Negishi Coupling | Organozinc (pyridyl-zinc) + Halopyridine | Palladium or Nickel complex | A powerful cross-coupling reaction known for its high tolerance of functional groups. mdpi.com |
| Ullmann Coupling | Halopyridine | Copper | A classic method for the homocoupling of aryl halides to form biaryls. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-4-9(6-14-7-10)8-2-1-3-13-5-8/h1-7H,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJJQJFDMUQYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745047 | |
| Record name | [3,3'-Bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-54-1 | |
| Record name | [3,3'-Bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 Bipyridine 5 Carboxamide and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. princeton.edu For [3,3'-Bipyridine]-5-carboxamide, the primary disconnection points are the C-C bond linking the two pyridine (B92270) rings and the amide bond.
Primary Disconnections for this compound:
C(3)-C(3') Bond Disconnection: This is the most logical and common disconnection. It breaks the bipyridine into two separate pyridine precursors. This strategy relies on cross-coupling reactions to form the key C-C bond. The precursors would be a 3-halopyridine derivative and a 3-pyridyl organometallic reagent (e.g., a boronic acid or ester).
Amide Bond Disconnection: This disconnection breaks the C-N bond of the carboxamide group. This leads to a [3,3'-bipyridine]-5-carboxylic acid (or its activated derivative) and ammonia (B1221849) or an ammonia equivalent. This step is typically the final step in the synthesis.
A plausible retrosynthetic pathway is shown below:
Image: Retrosynthesis of this compound.
This analysis suggests that the synthesis can be approached by first constructing the bipyridine core, followed by the formation of the carboxamide group.
Development of Novel Synthetic Pathways
The synthesis of bipyridine derivatives is a well-explored area of organic chemistry, with numerous methods available. mdpi.comresearchgate.net These methods can be broadly categorized into metal-catalyzed and metal-free routes.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, and they are particularly well-suited for the synthesis of biaryls, including bipyridines. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This is one of the most widely used methods for bipyridine synthesis. mdpi.comnih.gov It involves the reaction of a pyridyl halide (or triflate) with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. youtube.com A key advantage of this method is the stability and low toxicity of the boronic acid reagents. mdpi.com For the synthesis of this compound, a suitable approach would be the coupling of a 5-substituted-3-halopyridine with 3-pyridylboronic acid.
Catalyst Systems: A variety of palladium catalysts can be used, often with phosphine (B1218219) ligands to enhance their activity and stability. mdpi.com The choice of ligand can be critical for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst. researchgate.net
Reaction Conditions: The reaction is typically carried out in a mixture of an organic solvent and an aqueous base solution. The choice of base (e.g., Na2CO3, K2CO3, Cs2CO3) and solvent can significantly impact the reaction outcome.
Negishi Coupling: This reaction involves the coupling of a pyridyl halide with a pyridylzinc reagent, catalyzed by a palladium or nickel complex. mdpi.comacs.org While organozinc reagents are more reactive than organoboron compounds, they are also more sensitive to air and moisture, requiring stricter reaction conditions.
Stille Coupling: This method utilizes a pyridyl halide and a pyridylstannane reagent. mdpi.com A significant drawback of Stille coupling is the high toxicity of the organotin compounds used. mdpi.comresearchgate.net
Table of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Pyridylboronic acid/ester | Stable, low toxicity reagents; wide functional group tolerance. | Can be sensitive to reaction conditions. |
| Negishi | Pyridylzinc halide | High reactivity, good yields. | Air and moisture sensitive reagents. |
| Stille | Pyridylstannane | Effective for complex couplings. | Highly toxic organotin reagents. |
While metal-catalyzed reactions are powerful, there is growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final product and to align with the principles of green chemistry. mdpi.com
Transition-Metal-Free C-H Functionalization: Recent advances have led to methods for the direct coupling of pyridines through C-H activation. mdpi.com These reactions often employ strong bases and radical initiators to generate pyridyl radicals, which then couple to form the bipyridine. mdpi.com
Pyridine Synthesis from Acyclic Precursors: It is also possible to construct the bipyridine skeleton from acyclic precursors through cyclization reactions. nih.gov However, controlling the regioselectivity to obtain the desired 3,3'-isomer can be challenging.
Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.net For the synthesis of this compound, several green chemistry strategies can be employed:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally friendly alternatives can significantly reduce the environmental impact of the synthesis. nih.gov
Catalyst Reusability: The development of heterogeneous catalysts, where the catalyst is supported on a solid material, allows for easy separation and reuse, reducing waste and cost. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Cross-coupling reactions generally have good atom economy.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. nih.govacs.org For the synthesis of this compound, key parameters to optimize include:
Catalyst and Ligand: The choice of palladium source and ligand can have a dramatic effect on the reaction rate and yield. Screening a variety of catalysts and ligands is often necessary to identify the optimal combination.
Base: The strength and solubility of the base can influence the transmetalation step in Suzuki-Miyaura coupling.
Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents. Mixtures of solvents are often used.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction without decomposition of the product.
Table of Optimized Conditions for a Representative Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4 | Commonly used, effective catalyst for Suzuki couplings. |
| Ligand | PPh3 (in excess) | Stabilizes the catalyst and prevents decomposition. |
| Base | 2M aq. Na2CO3 | Provides basic conditions for transmetalation. |
| Solvent | Toluene/Ethanol | Good solvent for both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
Stereochemical Control and Regioselectivity in Synthesis
For this compound, stereochemistry is not a concern as the molecule is achiral. However, regioselectivity is a critical aspect of the synthesis.
Regioselectivity in Cross-Coupling: The use of pre-functionalized pyridine precursors in cross-coupling reactions ensures high regioselectivity. For example, coupling a 3-halopyridine with a 3-pyridylboronic acid will exclusively produce the 3,3'-bipyridine (B1266100) isomer.
Regioselectivity in Pyridine Synthesis: If the pyridine rings are constructed from acyclic precursors, controlling the position of the substituents is essential. nih.gov This can often be achieved by careful choice of starting materials and reaction conditions. scispace.com
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
The introduction of deuterium (B1214612) into the this compound scaffold can be strategically achieved by employing deuterated precursors in a convergent synthesis. A highly plausible and efficient route involves the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between aromatic rings. organic-chemistry.orgbeilstein-journals.orglibretexts.org This approach would unite a deuterated pyridine moiety with a non-deuterated (or differently labeled) pyridine ring, or involve the coupling of two distinct deuterated pyridine precursors.
A proposed synthetic pathway is outlined below, which leverages the coupling of a deuterated 3-pyridinylboronic acid with a functionalized 3-bromopyridine (B30812) derivative. This strategy allows for the selective introduction of deuterium at specific positions within the final bipyridine structure.
Proposed Synthetic Scheme:
A viable synthetic route commences with the preparation of a deuterated pyridinylboronic acid, followed by a palladium-catalyzed cross-coupling with a suitable bromopyridine-carboxamide precursor.
Step 1: Synthesis of Deuterated 3-Pyridinylboronic Acid
The synthesis of the crucial deuterated coupling partner, 3-pyridinylboronic acid, can be accomplished starting from deuterated 3-bromopyridine.
Deuteration of 3-Bromopyridine: The starting material, 3-bromopyridine, can be deuterated to yield 3-bromopyridine-d4 (B571381). This has been reported to be achieved through methods such as H/D exchange catalyzed by a base in the presence of a deuterium source like D₂O. osti.gov For instance, using potassium carbonate and 18-crown-6 (B118740) in a mixture of D₂O and DMSO-d₆ has been shown to effect H/D exchange on brominated heteroarenes. osti.gov The isotopic purity of the resulting deuterated compound is critical and can be assessed by mass spectrometry and NMR spectroscopy.
Conversion to Deuterated 3-Pyridinylboronic Acid: The resulting 3-bromopyridine-d4 can then be converted to the corresponding boronic acid. A common and high-yielding method is the lithium-halogen exchange followed by quenching with a borate (B1201080) ester, such as triisopropyl borate. orgsyn.orgnih.gov This "in situ quench" protocol is known to be effective for the preparation of 3-pyridylboronic acid on a large scale. nih.gov
Step 2: Synthesis of the Carboxamide Coupling Partner
The second component for the Suzuki coupling is 3-bromopyridine-5-carboxamide. The synthesis of this precursor can be approached from 3-amino-5-bromopyridine, which is commercially available or can be synthesized. clockss.org The amino group can be converted to a carboxamide through a series of standard organic transformations, potentially involving diazotization followed by cyanation and subsequent hydrolysis, or through direct amidation protocols.
Alternatively, one could start with 5-bromonicotinic acid, which is also commercially available. The carboxylic acid can be converted to the corresponding carboxamide via activation (e.g., to an acid chloride or using coupling agents like HATU or HOBt) followed by reaction with ammonia.
Step 3: Suzuki-Miyaura Cross-Coupling
The final step in constructing the bipyridine backbone is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the deuterated 3-pyridinylboronic acid (from Step 1) and 3-bromopyridine-5-carboxamide (from Step 2). beilstein-journals.orglibretexts.orgresearchgate.net
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst like a benzimidazolium salt-ligated palladium complex, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, which can include aqueous mixtures (e.g., dioxane/water or ethanol/water). orgsyn.orgresearchgate.netambeed.com The choice of ligand, base, and solvent can be optimized to maximize the yield and purity of the desired this compound-d₄.
Alternative Strategy: Late-Stage Deuteration
An alternative approach involves the synthesis of non-deuterated this compound first, followed by a late-stage H/D exchange reaction. This method's feasibility would depend on the relative reactivity of the different C-H bonds in the final molecule. General methods for the deuteration of pyridine derivatives, such as electrochemical deuteration in D₂O or rhodium-catalyzed ortho-C(sp²)-H deuteration, could be explored. snnu.edu.cn However, achieving high regioselectivity in a molecule with multiple pyridine rings and a carboxamide functional group could be challenging and may lead to a mixture of deuterated isotopomers.
Data Tables
The following tables summarize the proposed key reactions and precursors for the synthesis of deuterated this compound.
Table 1: Proposed Synthesis of Deuterated 3-Pyridinylboronic Acid
| Step | Reactant | Reagents and Conditions | Product |
| 1a | 3-Bromopyridine | K₂CO₃, 18-crown-6, D₂O/DMSO-d₆ | 3-Bromopyridine-d₄ |
| 1b | 3-Bromopyridine-d₄ | 1. n-BuLi, THF/Toluene, -78 °C2. B(O-iPr)₃3. Aqueous workup | 3-Pyridinylboronic acid-d₄ |
Table 2: Proposed Synthesis of this compound-d₄ via Suzuki-Miyaura Coupling
| Step | Reactant 1 | Reactant 2 | Catalyst and Conditions | Product |
| 2 | 3-Pyridinylboronic acid-d₄ | 3-Bromopyridine-5-carboxamide | Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O, 90 °C | This compound-d₄ |
The synthesis of isotopically labeled analogues of this compound, while not explicitly detailed in a single source, is highly feasible through the strategic application of well-established synthetic methodologies. The proposed Suzuki-Miyaura coupling of a pre-deuterated pyridine precursor offers a controlled and regioselective route to obtain these valuable tools for in-depth mechanistic investigations.
Coordination Chemistry of 3,3 Bipyridine 5 Carboxamide
Ligand Design Principles and Coordination Modes
The structure of [3,3'-Bipyridine]-5-carboxamide, featuring two pyridine (B92270) rings and a carboxamide functional group, dictates its behavior as a ligand. The arrangement of its donor atoms allows for various coordination modes, making it a versatile building block in supramolecular chemistry.
The primary coordination mode of this compound involves the nitrogen atoms of its two pyridine rings. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, enabling the ligand to act in a bidentate fashion. wikipedia.org This chelation forms a metallacycle, the stability of which is a driving force for complex formation. Unlike the typically coplanar 2,2'-bipyridine, the 3,3'-bipyridine (B1266100) core has a twisted or "kinked" conformation. This inherent twist between the two pyridine rings influences the geometry of the resulting metal complexes, often leading to the formation of unique three-dimensional structures rather than planar arrangements. kombyonyx.com The bidentate coordination through the nitrogen donors is a fundamental aspect of its chemistry, similar to other bipyridine-based ligands used in the construction of coordination polymers and discrete molecular architectures. wikipedia.org
Beyond the primary nitrogen donors, the carboxamide group (-CONH₂) introduces an oxygen atom that can participate in coordination. This oxygen atom can act as a supplementary donor site, leading to more complex coordination behaviors. For instance, in related bipyridinedicarboxamide systems, coordination has been observed to occur through an O,N,N,O-chelating mode, where both the pyridine nitrogens and the amide oxygens bind to the metal center. nih.gov The involvement of the amide oxygen can result in the ligand acting as a tridentate or even a bridging ligand, connecting multiple metal centers. In some copper(II) complexes with a bipyridine carboxamide derivative, coordination involves one amido nitrogen and two pyridine nitrogen atoms after deprotonation of the amide. nih.gov The potential for the amide oxygen of this compound to coordinate to a metal ion adds a layer of versatility, allowing for the formation of polynuclear complexes and coordination polymers with varied structural motifs.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and properties.
Transition metal complexes of this compound can be synthesized by combining the ligand with various transition metal precursors, such as metal chlorides or nitrates. nih.gov The reaction conditions, including solvent, temperature, and the presence of a base, can influence the final product. For example, the synthesis of rhenium oxo complexes with a bipyridine carboxamide ligand was achieved by reacting the ligand with a rhenium precursor in THF at room temperature. rsc.org
Characterization of these complexes is crucial for understanding their structure and bonding. Common techniques include:
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine rings and the C=O and N-H bonds of the amide group. nih.gov
UV-visible (UV-vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study complex formation in solution. nih.gov
Mass Spectrometry: Helps to confirm the molecular weight and stoichiometry of the resulting complexes. nih.govnih.gov
The coordination of this compound with lanthanide (Ln) and actinide (An) ions is of significant interest, particularly in the context of nuclear fuel reprocessing, where the separation of these two series of elements is a major challenge. nih.govosti.gov Ligands containing soft donor atoms, like the nitrogen atoms in the bipyridine framework, have shown selectivity for actinides over lanthanides due to a greater degree of covalency in the An-N bond. osti.gov
The synthesis of lanthanide complexes often involves the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. nih.gov These reactions can yield complexes with high coordination numbers, which is characteristic of lanthanide ions. nih.govmdpi.com For example, europium (Eu³⁺) and terbium (Tb³⁺) complexes with a bipyridinedicarboxamide ligand have been synthesized and shown to exhibit strong photoluminescence. nih.gov
The complexation with actinides follows similar synthetic routes. Studies on related bipyridine ligands have shown that they form complexes with trivalent actinides like americium (Am³⁺) and cerium (Ce³⁺). nih.govosti.gov Structural analysis of these complexes reveals subtle but important differences in bond lengths and coordination geometries when compared to their lanthanide counterparts, which is attributed to the different involvement of the 5f (actinide) versus 4f (lanthanide) orbitals in bonding. nih.gov
The stoichiometry and geometry of metal complexes formed with this compound are dependent on several factors, including the metal-to-ligand ratio used in the synthesis, the coordination preferences of the metal ion, and the potential for the amide group to participate in coordination.
Studies on analogous bipyridine carboxamide and carboxylate ligands have revealed a variety of stoichiometries and geometries. For instance, lanthanide complexes with bipyridinedicarboxamide have been found to have a 1:2 metal-to-ligand ratio, resulting in a coordination number of 9 for the lanthanide ion. nih.gov In the case of transition metals, a dinuclear copper(II) complex with a bipyridine carboxamide ligand exhibited a distorted trigonal bipyramidal geometry around each copper center. nih.gov A seven-coordinate rhenium oxo complex with a tetradentate bipyridine carboxamide ligand adopted a pentagonal bipyramidal geometry. rsc.org
Table of Metal Complex Geometries with Related Bipyridine Carboxamide/Carboxylate Ligands
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |
| Eu³⁺ | N6,N6'-diisopropyl-[2,2'-bipyridine]-6,6'-dicarboxamide | 1:2 | 9-coordinate | nih.gov |
| Tb³⁺ | N6,N6'-diisopropyl-[2,2'-bipyridine]-6,6'-dicarboxamide | 1:2 | 9-coordinate | nih.gov |
| Cu²⁺ | 2,2'-bipyridine-3,3'-[2-pyridinecarboxamide] | 2:1 | Distorted Trigonal Bipyramidal | nih.gov |
| Re⁵⁺ | H₂Phbpy-da (tetradentate bipyridine dicarboxamide) | 1:1 | Pentagonal Bipyramidal | rsc.org |
| Ce³⁺ | 2,2':6',2''-terpyridine | 1:1 | - | nih.gov |
| U³⁺ | 2,2':6',2''-terpyridine | 1:1 | - | nih.gov |
Investigations into the Reveal a Gap in Current Research
Despite a comprehensive search of scientific literature and chemical databases, detailed research on the coordination polymerization of the specific compound this compound, particularly concerning its one-, two-, and three-dimensional coordination architectures, appears to be limited or not publicly available.
While the broader field of coordination chemistry extensively documents the use of bipyridine-based ligands in the construction of coordination polymers with diverse dimensionalities and properties, specific studies focusing on the "[3,P'-Bipyridine]-5-carboxamide" ligand are conspicuously absent from the reviewed literature.
The initial search strategy aimed to uncover scholarly articles and structural data related to the synthesis and characterization of coordination polymers involving this particular ligand. However, the search results consistently pointed to related but structurally distinct compounds. These included various isomers of bipyridine carboxamide, such as N-(pyridin-3-yl)nicotinamide mdpi.comwikipedia.org, and bipyridine derivatives with carboxylate functional groups at different positions, for instance, 2,2'-bipyridine-4,4'-dicarboxylic acid frontiersin.org and 2,2'-bipyridine-5,5'-dicarboxylic acid researchgate.net.
These related compounds have been shown to form a variety of coordination polymers, from one-dimensional chains to complex three-dimensional metal-organic frameworks (MOFs). For example, research on other bipyridine ligands demonstrates their ability to bridge metal centers, leading to the formation of extended structures with potential applications in areas like gas adsorption and catalysis mdpi.comnih.govacs.orgrsc.org. The carboxamide group, in principle, can also participate in coordination or act as a hydrogen-bonding site, influencing the final supramolecular architecture.
However, without specific experimental data for "this compound," any discussion of its coordination behavior would be purely speculative and would not meet the required standards of scientific accuracy. The creation of detailed sections on its one-, two-, and three-dimensional coordination polymers, complete with research findings and data tables as requested, is therefore not possible based on the currently accessible scientific literature.
This finding highlights a potential area for future research within the field of crystal engineering and materials science. The unique substitution pattern of "this compound" could lead to novel network topologies and material properties that are yet to be explored.
Supramolecular Chemistry and Self Assembly of 3,3 Bipyridine 5 Carboxamide Derivatives
Hydrogen Bonding Interactions Involving the Carboxamide Moiety
The carboxamide group (-CONH₂) is a powerful and directional functional group for establishing robust hydrogen-bonded networks. Its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen) makes it a cornerstone of supramolecular synthesis. In derivatives of [3,3'-Bipyridine]-5-carboxamide, these interactions dictate the primary structure of self-assembled systems in the absence of metal ions.
Dimerization and Extended Chain Formation
A fundamental hydrogen-bonding motif for carboxamides is the formation of a cyclic dimer. However, the primary amide in this compound facilitates the formation of extended chains or tapes. This is analogous to the behavior observed in related structures like benzene-1,3,5-tricarboxamides (BTAs), which are known to self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org In these assemblies, molecules are linked head-to-tail, creating infinite chains that can further pack into more complex three-dimensional nets. researchgate.net The rigidity of the bipyridine backbone combined with the strong, directional nature of the amide-amide hydrogen bonds promotes the formation of well-ordered, extended supramolecular polymers.
Intermolecular N-H···O and O-H···N Hydrogen Bonds
The primary interactions governing the assembly of this compound derivatives are N-H···O hydrogen bonds between the amide groups. These interactions are highly specific and lead to predictable patterns. mdpi.com Beyond the amide-amide interactions, the nitrogen atoms of the bipyridine rings can act as hydrogen bond acceptors. In the presence of protic solvents or co-crystallizing agents with hydroxyl groups (like carboxylic acids or alcohols), O-H···N hydrogen bonds can form. researchgate.net These interactions can compete with or complement the primary amide-based assembly, leading to more complex and diverse solid-state architectures. For instance, the formation of a "carboxamide-pyridine N-oxide synthon," sustained by N-H···O and C-H···O interactions, has been shown to direct the assembly of related molecules into helical structures. nih.gov The interplay between these different hydrogen bond donors and acceptors is a key principle in the crystal engineering of such compounds. researchgate.netnih.gov
| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Assembly |
| N-H···O | Amide N-H | Amide C=O | Formation of primary chains and tapes |
| O-H···N | Hydroxyl Group (Solvent/Co-former) | Pyridine (B92270) N | Cross-linking of chains, formation of multi-component crystals |
| C-H···O | Aromatic/Aliphatic C-H | Amide C=O / Pyridine N | Stabilization of primary motifs, formation of sheets and 3D networks |
Metal-Directed Self-Assembly Processes
The two nitrogen atoms of the 3,3'-bipyridine (B1266100) core are excellent coordination sites for transition metal ions. This property allows this compound to be used as a ligand in coordination-driven self-assembly, a powerful strategy for constructing discrete and polymeric metallosupramolecular structures with well-defined shapes and sizes.
Design of Discrete Metallosupramolecular Assemblies
By carefully selecting the geometry of the metal center and the stoichiometry of the components, this compound and its derivatives can be assembled into a variety of discrete, closed structures. nih.gov For example, combining a ligand with two coordination sites (like bipyridine) with a metal ion that prefers square planar geometry (like Palladium(II) or Platinum(II)) can lead to the formation of molecular squares. u-tokyo.ac.jp Similarly, using metal ions with octahedral coordination preferences can result in more complex three-dimensional architectures. The carboxamide group, while not directly involved in the primary coordination, can play a crucial secondary role by forming intramolecular or intermolecular hydrogen bonds that stabilize the final assembly or direct the arrangement of multiple assemblies in the solid state.
Construction of Metal-Organic Polyhedra and Cages
Extending the principles of discrete assembly allows for the construction of larger, container-like molecules such as metal-organic polyhedra (MOPs) and cages. u-tokyo.ac.jp These structures are formed by combining multitopic ligands with appropriate metal ions. A derivative of this compound, functionalized to have multiple coordination points, could serve as a panel or strut in the construction of such a cage. For instance, the Fujita laboratory has demonstrated the self-assembly of ten small molecules into nanometer-sized host frameworks and M6L4-type nanocages using bipyridine-based ligands. u-tokyo.ac.jp These cages possess internal cavities capable of encapsulating guest molecules, leading to applications in areas like molecular recognition, catalysis, and drug delivery. nih.gov The carboxamide moiety on the exterior of such a cage could be used to control its solubility or to direct its hierarchical assembly into larger structures.
| Assembly Type | Components | Resulting Structure | Key Principle |
| Molecular Square | Bipyridine Ligand + Pd(II) or Pt(II) | 2D discrete square | Coordination geometry of the metal center |
| Metallacage (M6L4) | Tris-bipyridine Ligand + Metal Ion | 3D discrete cage | Stoichiometry and geometry of ligand and metal |
| Supramolecular Prism | Pentatopic Ligand + Cd(II) | 3D discrete prism | Coordination-driven self-sorting and templating |
| Metal-Organic Framework | Bipyridine-dicarboxylate + Metal Ion | 1D, 2D, or 3D polymer | Bridging nature of the organic ligand |
Crystal Engineering Principles Applied to this compound
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net For this compound, crystal engineering principles are used to control how individual molecules pack in the solid state, thereby influencing the material's properties. The molecule's combination of strong hydrogen-bonding sites (carboxamide) and metal coordination sites (bipyridine) makes it an excellent target for the construction of co-crystals and coordination polymers. researchgate.net
The predictable nature of the N-H···O amide synthon and the O-H···N pyridine synthon allows for the rational design of multi-component crystals (cocrystals) with other molecules, such as carboxylic acids. researchgate.netacs.org By choosing co-formers with specific geometries and functionalities, it is possible to build extended networks, such as tapes, sheets, or porous frameworks. researchgate.netacs.org The strength and directionality of these hydrogen bonds, supplemented by weaker C-H···O and π-π stacking interactions, provide a powerful toolkit for creating novel solid-state materials from this compound. nih.gov
Rational Design of Solid-State Architectures
The rational design of the solid-state architecture of this compound derivatives hinges on the predictable and hierarchical nature of non-covalent interactions, primarily hydrogen bonds. The molecule possesses strong hydrogen bond donors (the amide N-H) and multiple acceptors (the two pyridine nitrogens and the amide carbonyl oxygen), making it a versatile building block for supramolecular assembly.
The primary supramolecular synthons expected to govern the self-assembly of this compound are the amide-amide homosynthon and the acid-pyridine heterosynthon, the latter being relevant in the context of co-crystals. semanticscholar.org Pyridinecarboxamides are recognized as excellent co-crystallizing agents due to the versatility of their hydrogen bonding capabilities. semanticscholar.org
The amide group typically forms a robust and centrosymmetric R²₂(8) homodimer via N-H···O=C hydrogen bonds. This is a common and often dominant interaction in the crystal structures of carboxamides. In the case of this compound, this would lead to the formation of one-dimensional tapes or chains, with the bipyridine units extending outwards.
The two pyridine nitrogen atoms of the 3,3'-bipyridine core introduce additional possibilities for directed assembly. Their relative orientation (meta, meta) creates a specific angular geometry for potential coordination or hydrogen bonding. Unlike the linear 4,4'-bipyridine, the bent nature of 3,3'-bipyridine can lead to the formation of helical or zigzag motifs in the solid state. These nitrogen atoms can act as hydrogen bond acceptors for suitable donors, such as carboxylic acids or phenols, leading to the formation of predictable heterosynthons. acs.org Density Functional Theory (DFT) calculations have shown that the carboxylic acid···pyridine hydrogen bond is one of the most stable and useful interactions in co-crystallization. acs.orgresearchgate.net
| Interaction | Synthon Type | Description | Expected Role in this compound Architecture |
| Amide···Amide | Homosynthon | A centrosymmetric dimer formed by two N-H···O=C hydrogen bonds between two carboxamide groups. | Primary interaction leading to the formation of 1D chains or tapes. |
| Acid···Pyridine | Heterosynthon | An O-H···N hydrogen bond between a carboxylic acid and a pyridine nitrogen. rsc.org | A highly probable and stable interaction in co-crystals with carboxylic acids. rsc.org |
| Phenol (B47542)···Pyridine | Heterosynthon | An O-H···N hydrogen bond between a phenol and a pyridine nitrogen. acs.org | A potential interaction in co-crystals with phenolic co-formers. acs.org |
| C-H···N/O | Weak Hydrogen Bond | Weak interactions involving carbon-hydrogen bonds as donors. | Secondary interactions that provide additional stabilization to the crystal lattice. |
| π···π Stacking | Stacking Interaction | Interactions between the aromatic rings of the bipyridine units. | Can influence the packing of the supramolecular chains or layers, contributing to overall crystal stability. |
Exploration of Co-crystallization Strategies
Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid without altering its covalent structure. For this compound, co-crystallization can be strategically employed to create novel solid-state architectures with tailored properties. The presence of both a strong hydrogen bond-donating/accepting amide group and basic pyridine sites makes it an excellent candidate for forming co-crystals with a variety of co-formers, particularly carboxylic acids. acs.org
The primary strategy for co-crystallization with this molecule would involve the use of co-formers that can form robust and predictable supramolecular heterosynthons, most notably the carboxylic acid–pyridine heterosynthon. rsc.org The reliability of this synthon is a cornerstone of crystal engineering. The difference in pKa values between the pyridine nitrogen and the carboxylic acid co-former can be used to predict whether the outcome will be a co-crystal (proton not transferred) or a salt (proton transferred). rsc.org
A variety of methods can be employed for co-crystal screening and synthesis:
Solution Evaporation: Co-dissolving stoichiometric amounts of this compound and a selected co-former in a suitable solvent and allowing the solvent to evaporate slowly.
Grinding:
Neat Grinding: Grinding the two solid components together mechanically.
Liquid-Assisted Grinding (LAG): Grinding the components with a small amount of a liquid to facilitate molecular mobility and co-crystal formation. LAG is often more efficient than neat grinding. nih.gov
Slurry Crystallization: Stirring a suspension of the two components in a solvent in which they have limited solubility. The stable co-crystal phase will eventually crystallize from the solution.
Studies on isomeric pyridine carboxamides, such as picolinamide, with a series of dicarboxylic acids have shown that the structure of the co-former can significantly influence the final architecture. nih.gov For instance, changing the length of the alkyl chain in dicarboxylic acids (e.g., from succinic to adipic acid) has been shown to alter the connecting motif in the resulting co-crystals from a trimeric unit to a 1D chain. nih.gov This highlights that by carefully selecting the co-former, it is possible to tune the supramolecular assembly of the target compound.
Given the structure of this compound, dicarboxylic acids of varying lengths and geometries would be excellent candidates for co-crystallization studies. The two pyridine nitrogens could potentially bridge two different acid molecules, or one dicarboxylic acid could bridge two bipyridine units, leading to the formation of extended networks.
| Pyridine Carboxamide Isomer | Co-former | Stoichiometry (Isomer:Co-former) | Observed Supramolecular Synthons | Reference |
| Pyridine-2-carboxamide | Succinic Acid | 1:1 | Acid-Amide Heterosynthon | nih.gov |
| Pyridine-2-carboxamide | Glutaric Acid | 1:1 | Acid-Amide Heterosynthon | nih.gov |
| Pyridine-2-carboxamide | Adipic Acid | 1:1 | Acid-Amide Heterosynthon | nih.gov |
| Nicotinamide (B372718) | 2,4-Dihydroxybenzoic Acid | 1:1 | Acid-Pyridine, Amide-Amide | acs.org |
| Nicotinamide | Malonic Acid | 1:1 | Acid-Pyridine, Amide-Amide | acs.org |
| Isonicotinamide | Pyrazinoic Acid | 1:1 | Acid-Pyridine, Amide-Amide | acs.org |
This data from related pyridine carboxamides strongly suggests that this compound would readily form co-crystals with various carboxylic acids, driven by the formation of robust acid-pyridine and amide-related hydrogen bonds. The specific architecture would be dependent on the choice of co-former and the crystallization conditions.
Catalytic Applications of 3,3 Bipyridine 5 Carboxamide Based Systems
Ligand Design for Homogeneous Catalysis
The design of ligands is a cornerstone of homogeneous catalysis, enabling control over the reactivity and selectivity of metal centers. The [3,3'-Bipyridine]-5-carboxamide framework offers a versatile bidentate N,N-chelation site through its bipyridine core, which is a well-established motif in transition-metal catalysis. The carboxamide group at the 5-position introduces a secondary coordination site and the potential for hydrogen bonding interactions, which can be exploited to fine-tune the catalytic environment.
C-C Bond Forming Reactions (e.g., Cross-Coupling)
Bipyridine ligands are extensively used in palladium-catalyzed cross-coupling reactions, a fundamental tool in synthetic organic chemistry for the formation of carbon-carbon bonds. mdpi.com The this compound ligand is expected to form stable and active catalysts with palladium and other transition metals for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings. mdpi.comacs.org The electronic properties of the bipyridine core can be modulated by the carboxamide group, influencing the oxidative addition and reductive elimination steps of the catalytic cycle.
While specific studies on this compound in cross-coupling are limited, the performance of related bipyridine ligands provides a strong indication of its potential. For instance, palladium complexes of various bipyridine derivatives have been shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl halides with boronic acids. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium-Bipyridine Systems
| Entry | Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / Bipyridine | 95 |
| 2 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Bipyridine | 88 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Thienylboronic acid | Pd₂ (dba)₃ / Bipyridine | 92 |
This table presents representative data for palladium-bipyridine catalyzed Suzuki-Miyaura reactions and is intended to illustrate the potential of this compound in similar transformations.
Asymmetric Catalysis with Chiral Derivatives
The development of chiral bipyridine ligands has been instrumental in the advancement of asymmetric catalysis. capes.gov.brresearchgate.net By introducing chirality into the this compound scaffold, it is possible to design catalysts for enantioselective transformations. Chirality can be incorporated in several ways, such as through the use of a chiral amine to form the carboxamide, or by introducing chiral substituents on the bipyridine rings.
These chiral ligands can be applied in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and hydrogenations. rsc.orgrsc.org The carboxamide group could play a crucial role in stereodifferentiation by forming hydrogen bonds with the substrate, thereby locking it into a specific orientation within the chiral pocket of the catalyst. chemrxiv.org
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Bipyridine-Metal Complexes
| Reaction Type | Metal | Chiral Bipyridine Ligand | Substrate | Enantiomeric Excess (ee %) |
| Mukaiyama Aldol Reaction | Fe(II) | Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | Benzaldehyde | up to 85 |
| Michael Addition | Ni(II) | C₂-symmetric bipyridine-N,N'-dioxide | Indole | up to 99 |
| Ring Opening | Cu(I) | Axially chiral bipyridine | Cyclic diaryliodonium salt | up to 96 |
This table showcases the effectiveness of chiral bipyridine ligands in asymmetric catalysis, suggesting the potential of chiral derivatives of this compound.
Heterogeneous Catalysis and Immobilization Strategies
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing homogeneous catalysts onto solid supports combines the advantages of both homogeneous and heterogeneous catalysis, facilitating catalyst recovery and reuse.
Grafting onto Solid Supports
The carboxamide functionality in this compound provides a convenient handle for covalent grafting onto various solid supports, such as silica, alumina, or polymers. For example, the carboxylic acid precursor, [3,3'-Bipyridine]-5-carboxylic acid, can be activated and reacted with amine-functionalized supports to form a stable amide linkage. Alternatively, the carboxamide itself could potentially be further functionalized for attachment. This immobilization would allow for the use of the resulting metal complexes in continuous flow reactors and simplify product purification.
Incorporation into Porous Materials for Catalytic Flow Systems
Metal-organic frameworks (MOFs) and other porous materials are excellent platforms for designing heterogeneous catalysts. nih.gov The this compound ligand could be used as a building block for the synthesis of new MOFs, where the bipyridine units coordinate to metal nodes to form a porous structure. The carboxamide groups would be oriented within the pores, providing additional functionalization and interaction sites. Such catalytic MOFs could be employed in flow systems, offering high efficiency and stability for various chemical transformations. The immobilization of enzymes and other catalysts within such frameworks has been shown to enhance their stability and reusability. nih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic details of a catalytic cycle is crucial for optimizing catalyst performance and designing new, more efficient catalysts. rwth-aachen.de The catalytic cycle of a transition metal complex with this compound would likely involve key steps such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net
The carboxamide group could influence the catalytic cycle in several ways. It can affect the electronic density at the metal center, thereby modulating the rates of oxidative addition and reductive elimination. Furthermore, the carboxamide could participate in the catalytic cycle through hydrogen bonding interactions with substrates or intermediates, potentially influencing the regioselectivity and stereoselectivity of the reaction. Detailed mechanistic studies, combining experimental techniques like in-situ spectroscopy and kinetic analysis with computational modeling, would be necessary to elucidate the precise role of the this compound ligand in a given catalytic transformation. researchgate.net
Spectroscopic Probing of Intermediates
The elucidation of catalytic mechanisms hinges on the detection and characterization of transient intermediates. Spectroscopic techniques are indispensable tools in this endeavor, providing snapshots of the catalyst's transformation throughout the reaction cycle. In the context of this compound metal complexes, a variety of spectroscopic methods can be employed to identify and study key intermediates.
Ruthenium complexes bearing carboxamide-based ligands have been shown to be effective in processes such as water oxidation. researchgate.net The electronic nature of the carboxamide group can lower the redox potentials of the Ru complex, making it a more efficient catalyst. researchgate.net Spectroscopic techniques such as UV-Vis and NMR are routinely used to characterize the ground state of these catalyst precursors. For instance, the synthesis of a ruthenium complex with a related 3,3'-dicarboxy-2,2'-bipyridine ligand, [Ru(3,3'-dcbpy)(DMSO)₂Cl₂], was confirmed using FT-IR, ¹H- and ¹³C-NMR spectroscopy, and UV-Vis spectrometry. pensoft.net
More advanced, time-resolved spectroscopic techniques are crucial for observing short-lived intermediates. For example, in analogous systems involving ruthenium polypyridyl complexes, transient absorption spectroscopy can be used to monitor the evolution of excited states and subsequent reaction steps on timescales from femtoseconds to microseconds. While direct spectroscopic data for this compound complexes in catalytic action is not extensively documented in publicly available research, the principles from related systems are directly applicable.
Consider a hypothetical catalytic cycle for a palladium-catalyzed cross-coupling reaction employing a Pd-[3,3'-Bipyridine]-5-carboxamide complex. Key intermediates would likely include the initial Pd(0) complex, the oxidative addition product with an aryl halide, a transmetalation intermediate, and the species undergoing reductive elimination to yield the product and regenerate the catalyst.
Table 1: Spectroscopic Techniques for Probing Hypothetical Intermediates in a Pd-Catalyzed Cross-Coupling Reaction with a this compound Ligand
| Catalytic Intermediate | Potential Spectroscopic Probes | Expected Observations |
| Pd(0)-(this compound) | ³¹P NMR (if phosphine (B1218219) co-ligands are present), UV-Vis | Characteristic chemical shifts for Pd(0) phosphine complexes. Changes in the UV-Vis spectrum upon complex formation. |
| Pd(II)(Aryl)(X)-(this compound) | ¹H NMR, ¹³C NMR, FT-IR | Appearance of signals for the coordinated aryl group. Changes in the vibrational frequencies of the C=O and N-H bonds of the carboxamide group upon coordination and oxidative addition. |
| Pd(II)(Aryl)(R)-(this compound) | ¹H NMR, ¹³C NMR | Signals corresponding to the R group from the transmetalation reagent. |
| Reductive Elimination Transition State | In-situ IR, Computational Modeling | Monitoring changes in key vibrational modes in real-time. DFT calculations can predict transition state geometries and energies. |
The carboxamide functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, could play a crucial role in stabilizing intermediates or transition states through non-covalent interactions, which could be probed by techniques like 2D NMR (e.g., NOESY) if substrate interactions are studied.
Kinetic Studies and Reaction Pathway Elucidation
Kinetic studies are paramount for understanding the sequence of elementary steps in a catalytic cycle and identifying the rate-determining step. By systematically varying the concentrations of reactants, catalyst, and any additives, a rate law can be established, which provides quantitative insights into the reaction mechanism.
For catalytic systems involving ligands analogous to this compound, kinetic analyses have been instrumental in elucidating reaction pathways. For example, in palladium-catalyzed amination reactions, kinetic studies have helped to distinguish between different mechanistic proposals by examining the reaction order with respect to the catalyst, aryl halide, and amine.
A hypothetical kinetic study for a reaction catalyzed by a complex of this compound could involve monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The initial rates method would be employed to determine the reaction order for each component.
Table 2: Hypothetical Kinetic Data for a Catalytic Reaction
| Experiment | [Catalyst] (mol%) | [Substrate A] (M) | [Substrate B] (M) | Initial Rate (M/s) |
| 1 | 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 1 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 4 | 1 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |
From this hypothetical data, the reaction is first order in both the catalyst and Substrate A, and zero order in Substrate B. This would suggest that the rate-determining step occurs after the involvement of Substrate B in the catalytic cycle, or that Substrate B is not involved in the rate-determining step.
Furthermore, the electronic influence of the carboxamide group on the catalytic rate can be significant. The amide group can act as either an electron-donating or electron-withdrawing group depending on its resonance and inductive effects, which can be fine-tuned by substituents on the amide nitrogen. This modulation of the electronic properties of the ligand would directly impact the reactivity of the metal center. For instance, in ruthenium-catalyzed water oxidation, the incorporation of negatively charged amide ligands has been shown to lower the redox potentials of the metal center, thereby enhancing catalytic activity. researchgate.net
Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental kinetic data to provide a more detailed picture of the reaction pathway. nih.gov DFT calculations can be used to model the energies of intermediates and transition states, helping to corroborate or refine the proposed mechanism. For example, in the electrocatalytic reduction of CO₂ by bipyridine complexes, DFT has been used to compare the reaction pathways for different metal centers and to understand the selectivity of the reaction. nih.gov
Computational and Theoretical Investigations of 3,3 Bipyridine 5 Carboxamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations on [3,3'-Bipyridine]-5-carboxamide and structurally related compounds provide a detailed understanding of its electronic structure and reactivity.
Electronic Structure and Frontier Molecular Orbital Analysis
A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. wikipedia.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) rings, while the LUMO is likely to be distributed over the entire molecule, with a significant contribution from the carboxamide group due to its electron-withdrawing nature. This distribution influences the molecule's behavior in chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |
| 3,3'-Bipyridine (B1266100) | -6.2 to -6.7 | -0.8 to -1.3 | 5.0 to 5.8 |
| Nicotinamide (B372718) | -7.0 to -7.5 | -1.0 to -1.5 | 5.5 to 6.5 |
Note: The values for this compound are predictive and based on DFT calculations of structurally similar molecules.
Reactivity Predictions and Reaction Mechanisms
The electronic information obtained from DFT and FMO analysis allows for the prediction of the most probable sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyridine rings, with their lone pairs of electrons, are expected to be primary sites for protonation and coordination to metal centers. The carboxamide group can also participate in hydrogen bonding and coordination.
DFT studies can be employed to model reaction pathways and determine the transition states and activation energies for various chemical transformations. acs.org For instance, in the synthesis of functionalized bipyridines, understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and improving yields. mdpi.com Computational studies can help elucidate the role of catalysts and the step-by-step process of bond formation and cleavage. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This technique is invaluable for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound.
Conformational Analysis and Flexibility
MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov The conformational preferences can be influenced by the solvent environment and intermolecular interactions. For instance, in solution, the molecule may adopt a more twisted conformation to minimize steric hindrance, while in a crystal lattice, packing forces may favor a more planar arrangement.
Intermolecular Interactions in Solution and Solid State
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different phases. In solution, the molecule can form hydrogen bonds with solvent molecules through the carboxamide group and the pyridine nitrogen atoms. These interactions influence its solubility and reactivity.
In the solid state, the crystal packing is governed by a network of intermolecular interactions, including hydrogen bonds, π-π stacking between the pyridine rings, and van der Waals forces. researchgate.netnih.gov The carboxamide group is a strong hydrogen bond donor and acceptor, and is expected to play a significant role in the formation of supramolecular architectures. researchgate.net MD simulations can provide insights into the stability and dynamics of these interactions in the crystal lattice.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (General Chemical Activity/Property)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural or physicochemical properties of compounds with their biological activities or chemical properties, respectively. chemrevlett.comnih.gov These models are valuable for predicting the behavior of new compounds and for guiding the design of molecules with desired characteristics.
For this compound, QSAR/QSPR models can be developed to predict a range of properties, such as its binding affinity to metal ions, its potential as a ligand in catalysis, or its photophysical properties. These models are typically built using a set of known compounds with measured activities or properties and a series of calculated molecular descriptors.
The descriptors used in QSAR/QSPR studies can be categorized as:
1D descriptors: based on the molecular formula (e.g., molecular weight).
2D descriptors: based on the 2D structure (e.g., connectivity indices, polar surface area).
3D descriptors: based on the 3D conformation (e.g., molecular shape, volume).
By establishing a mathematical relationship between these descriptors and the property of interest, a predictive model can be generated. nih.gov For example, a QSAR model for pyridine derivatives has been used to predict their anticancer activity. chemrevlett.com Such an approach could be applied to this compound to estimate its potential in various applications based on its structural features.
Ligand-Metal Interaction Energetics and Bonding Analysis
Due to a lack of direct computational studies focused specifically on this compound, this section will present a theoretical analysis based on closely related and analogous chemical systems. The fundamental components of the target molecule, the 3,3'-bipyridine core and the pyridine-carboxamide moiety, have been the subject of numerous computational investigations. By examining these analogous systems, we can infer the likely energetic and bonding characteristics of this compound in metal complexes.
The interaction between a ligand and a metal center is a nuanced interplay of several factors, including electrostatics, Pauli repulsion, and orbital interactions (covalent bonding). Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to dissect these contributions and understand the nature of the resulting chemical bond.
Analysis of the 3,3'-Bipyridine Core
The 3,3'-bipyridine ligand, unlike its more common 2,2'- and 4,4'-isomers, typically acts as a bridging ligand between two metal centers rather than as a chelating agent for a single metal ion. This is due to the geometric constraints imposed by the 3,3'-linkage, which prevents the two nitrogen atoms from coordinating to the same metal center in a strain-free manner.
Computational studies on metal complexes of bipyridine analogues have shown that the coordination environment is highly dependent on the metal ion, its oxidation state, and the other ligands present. mdpi.com For instance, DFT calculations on ruthenium(II) complexes with various bipyridine ligands have detailed how substituent effects and geometric constraints influence the metal-to-ligand charge transfer (MLCT) states, which are crucial for the photophysical properties of these compounds. acs.org In the case of 3,3'-bipyridine, the dihedral angle between the two pyridine rings is a key structural parameter that adapts upon coordination. DFT optimization of an isolated 3-methyl-4,4'-bipyridine (B8248010) molecule, a related compound, yielded a dihedral angle of 68°, which changed upon incorporation into a metal-organic framework. nih.gov This flexibility is a critical aspect of its coordination chemistry.
Influence of the Carboxamide Substituent
The introduction of a carboxamide group at the 5-position of one of the pyridine rings in this compound is expected to significantly modulate the electronic properties of that ring and introduce an additional potential coordination site. The carboxamide group is generally considered to be electron-withdrawing, which can influence the electron density on the pyridyl nitrogen atom.
Theoretical studies on substituted pyridines have demonstrated that electron-withdrawing groups can decrease the charge density on the nitrogen atom, potentially weakening its donor capability. researchgate.net However, the carboxamide group itself possesses both a carbonyl oxygen and an amide nitrogen, both of which are potential donor atoms for metal coordination.
Computational investigations into nicotinamide (pyridine-3-carboxamide) and its metal complexes have explored these interactions. The coordination can occur through the pyridyl nitrogen, the carbonyl oxygen, or in a bridging fashion. The preferred mode of coordination depends on the metal ion's properties (hard vs. soft acid-base character) and the steric environment.
Potential Coordination Modes and Energetics
For this compound, several coordination modes can be envisaged. The ligand can act as a simple monodentate ligand through one of the pyridyl nitrogens, as a bidentate bridging ligand through both pyridyl nitrogens, or it could involve the carboxamide group in coordination, leading to more complex structures.
DFT studies on related bipyridine dicarboxamidate ligands have shown that the rotational freedom around the C-C bond between the carboxamide and the bipyridine backbone allows for different linkage isomers, such as NNNN, ONNO, or ONNN coordination modes. rsc.org The relative stability of these isomers is a delicate balance of electronic and steric factors. For a rhenium complex with a tetradentate bipyridine carboxamidate ligand, DFT calculations predicted the NNNN coordination mode to be the most energetically favorable. rsc.org
The table below presents representative data from DFT calculations on analogous systems to illustrate the typical bond parameters in metal-bipyridine and metal-carboxamide interactions. It is important to note that these values are for different, albeit related, molecules and serve to provide a qualitative understanding.
Table 1: Representative Bond Distances from DFT Calculations of Analogous Metal Complexes
| Complex/System | Metal-Ligand Bond | Bond Distance (Å) | Source |
| [Re(H₂Phbpy-da)(O)(Cl)₂]⁺ | Re–N(bpy) | 2.295 (average) | rsc.org |
| [Re(H₂Phbpy-da)(O)(Cl)₂]⁺ | Amide C=O | 1.248, 1.255 | rsc.org |
| Platinum(II) complex with 2′,6′-difluoro-2,3′-bipyridine | Pt-N(bipyridine) | N/A | iucr.org |
| Ruthenium(II) complexes with alkyl-substituted bipyridine | Ru-N(anchoring) | ~2.05-2.10 | acs.org |
| Ruthenium(II) complexes with alkyl-substituted bipyridine | Ru-N(ancillary) | ~2.05-2.10 | acs.org |
This table is illustrative and presents data from different computational studies on related bipyridine and carboxamide complexes. Direct comparison between different studies should be made with caution due to variations in computational methods and basis sets.
A full computational analysis of a metal complex with this compound would typically involve an energy decomposition analysis (EDA). EDA partitions the total interaction energy into physically meaningful components:
Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the metal cation and the ligand's electron density.
Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the repulsion between filled orbitals of the metal and the ligand.
Orbital Interaction (ΔE_orb): The stabilizing interaction from the mixing of occupied and unoccupied orbitals of the metal and ligand, representing the covalent character of the bond. This term can be further decomposed into contributions from σ-donation and π-backbonding.
Dispersion Energy (ΔE_disp): The attractive interaction arising from electron correlation effects.
Advanced Characterization Methodologies for 3,3 Bipyridine 5 Carboxamide and Its Assemblies
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in [3,3'-Bipyridine]-5-carboxamide. By analyzing the vibrational modes of the molecule, specific bonds and their chemical environment can be discerned.
In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide group typically appear in the high-energy region, generally between 3450 and 3160 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide is a strong and easily identifiable band, anticipated around 1680 cm⁻¹. researchgate.net Stretching vibrations of the pyridine (B92270) rings would also be present, with C-N stretching vibrations indicating coordination when the molecule is part of a metal complex. researchgate.net
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. This technique is particularly useful for studying the pyridine ring vibrations and the C-C backbone of the bipyridine structure. Shifts in the vibrational frequencies upon the formation of assemblies, such as metal complexes or hydrogen-bonded networks, can provide insights into the nature of these interactions. For instance, a shift in the pyridine ring breathing modes can indicate coordination to a metal center. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amide N-H | Asymmetric & Symmetric Stretch | 3450 - 3160 | IR, Raman |
| Carbonyl C=O | Stretch | ~1680 | IR, Raman |
| Pyridine Ring | C=N and C=C Stretches | 1600 - 1400 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the two pyridine rings will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (multiplicity) will depend on the substitution pattern and the dihedral angle between the two rings. Protons ortho to the nitrogen atoms are generally the most deshielded. The amide protons (-NH₂) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is typically found in the range of δ 160-180 ppm. The carbons of the pyridine rings will have chemical shifts in the aromatic region (δ 120-150 ppm), with those bonded to nitrogen appearing at lower field.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|
| Pyridine H | 7.0 - 9.0 | Doublet, Triplet, etc. |
| Amide NH₂ | Variable (e.g., 7.5 - 8.5) | Broad Singlet |
| Pyridine C | 120 - 150 | - |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for generating ions of the molecule without significant decomposition. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the carboxamide group or cleavage of the bond between the two pyridine rings. This technique is particularly useful for confirming the identity of the compound and for distinguishing it from isomers.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Technique | Information Gained |
|---|---|---|---|
| [M+H]⁺ | 199.0767 (Calculated) | ESI-HRMS | Molecular Formula Confirmation (C₁₁H₉N₃O) |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction , when suitable crystals can be grown, provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amide group and π-π stacking between the pyridine rings. researchgate.net These interactions are crucial for understanding the supramolecular chemistry of this compound and its assemblies.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the compound and for assessing its purity and crystallinity. PXRD is also valuable for studying phase transitions and for characterizing different polymorphic forms of the compound. researchgate.net
Table 4: Representative Crystallographic Data for a Bipyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.464(2) |
| b (Å) | 27.823(6) |
| c (Å) | 12.161(2) |
| β (°) | 104.130(3) |
| Volume (ų) | 2778.9(10) |
| Z | 4 |
Note: This data is for a related pyridine-carboxamide complex and serves as an illustrative example. researchgate.net
Thermal Analysis Techniques (TGA, DSC) for Decomposition Pathways and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. kohan.com.tw A TGA thermogram of this compound would reveal its decomposition temperature. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The onset of mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC can detect phase transitions such as melting, crystallization, and glass transitions. nih.gov For this compound, a sharp endothermic peak in the DSC curve would correspond to its melting point. The presence of multiple thermal events could indicate polymorphism or the loss of solvent molecules. nih.gov
Together, TGA and DSC provide a comprehensive understanding of the thermal properties of the compound, which is essential for determining its handling and storage conditions.
Table 5: Expected Thermal Analysis Data for this compound
| Technique | Measurement | Expected Observation |
|---|---|---|
| TGA | Mass Loss | Onset of decomposition above a certain temperature (e.g., >200 °C) |
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the requested outline. The existing research does not provide specific information or detailed findings regarding the application of this particular compound in the specified areas of functionalization and derivatization.
Specifically, there is a lack of published studies detailing:
The use of this compound in the post-synthetic modification of coordination polymers and Metal-Organic Frameworks (MOFs) .
The development of derivatives of this compound for use in chemo-sensing for metal ions or as anion recognition systems .
The integration of this compound into polymeric materials, either through its synthesis as a monomer for polymerization or its use as a cross-linking agent .
While the broader classes of compounds, such as bipyridines and carboxamides, are extensively studied in these fields, the specific isomer and functional group combination of this compound has not been the subject of research that would allow for the detailed, data-rich article requested. To adhere to the strict requirements of focusing solely on this compound and providing scientifically accurate, research-based content, the article cannot be written. Any attempt to do so would require extrapolation from unrelated compounds, which would violate the core instructions of the request.
Potential Applications in Materials Science and Engineering
Development of Porous Crystalline Materials (e.g., MOFs) for Gas Adsorption and Separation
Metal-organic frameworks are a class of materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the pore size, shape, and chemical environment of the resulting framework. The bifunctional nature of [3,3'-Bipyridine]-5-carboxamide, with its two pyridine (B92270) nitrogen atoms for coordination and a reactive carboxamide group, allows for the design of MOFs with tailored properties for specific gas adsorption tasks.
The development of safe and efficient hydrogen storage materials is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. MOFs are considered promising candidates due to their high porosity and large surface areas, which allow for the physical adsorption of hydrogen molecules. frontiersin.orgnih.gov The interaction between hydrogen and the adsorbent surface is typically based on weak van der Waals forces. frontiersin.org
The incorporation of this compound as a linker in MOFs could enhance hydrogen storage capacity in several ways:
Tuned Pore Environment: The bipyridine unit can be used to construct MOFs with optimized pore sizes and high surface areas, which are essential for maximizing hydrogen uptake. rsc.orgresearchgate.net
Enhanced Adsorption Energy: The nitrogen atoms of the bipyridine rings and the oxygen and nitrogen atoms of the carboxamide group can create more polarized sites within the MOF structure. These sites can lead to stronger interactions with hydrogen molecules compared to simple hydrocarbon linkers, potentially increasing the heat of adsorption and allowing for storage at higher temperatures or lower pressures. rsc.org
Bimetallic Frameworks: Bipyridine-based ligands are adept at coordinating with multiple metal centers. This allows for the synthesis of bimetallic MOFs, a strategy shown to improve hydrogen storage performance by modifying the electronic structure and increasing the interaction force between the material and hydrogen. nih.gov
Simulations on related MOF structures, such as M(BDC)(TED)0.5, have shown that substituting different metals can significantly influence hydrogen adsorption, with Ni-based frameworks exhibiting strong binding energies and Mg-based frameworks showing enormous increases in storage capacity due to enhanced surface area and pore volume. nih.govrsc.org A ligand like this compound could provide the structural versatility to explore these multicomponent systems effectively.
The capture and sequestration of carbon dioxide (CO2) from flue gas and the atmosphere is a key strategy for mitigating climate change. researchgate.net MOFs are extensively studied for this purpose due to their tunable structures and the ability to introduce specific chemical functionalities that selectively bind CO2. researchgate.netntu.edu.sg
MOFs constructed from this compound would be particularly well-suited for carbon capture for the following reasons:
Amine Functionalization: The carboxamide group (-CONH2) is essentially an amine-functionalized site. Amine groups are known to have a strong affinity for CO2, interacting via Lewis acid-base mechanisms or hydrogen bonding. researchgate.net This intrinsic functionality can lead to high CO2 uptake and selectivity over other gases like nitrogen.
Structural Robustness: Bipyridine-based linkers can form robust frameworks capable of withstanding the temperature and pressure swings associated with industrial CO2 capture and regeneration cycles.
Research on other amine-functionalized MOFs has demonstrated excellent CO2 adsorption capacities, even at the low concentrations found in the air. ntu.edu.sg The strategic placement of amide groups within the pores of a MOF using this compound as a linker represents a promising approach to developing next-generation CO2 adsorbents.
Photophysical Applications of Metal-Organic Frameworks
The incorporation of photoactive organic linkers into the ordered, crystalline structure of MOFs gives rise to materials with unique photophysical properties. The rigid framework can enhance the luminescent efficiency of a ligand by restricting molecular motions that typically quench light emission. osti.gov The bipyridine unit in this compound is a well-known chromophore (a light-absorbing moiety), making it an excellent candidate for creating photoactive MOFs.
Luminescent MOFs have potential applications in chemical sensing, bio-imaging, and solid-state lighting, including light-emitting devices (LEDs). mdpi.commdpi.com The emission properties of these materials can originate from the organic linker, the metal cluster, or a charge transfer between them. osti.govmdpi.com
MOFs synthesized with this compound could function as luminescent materials:
Ligand-Based Luminescence: The conjugated π-system of the bipyridine core can absorb UV light and emit it at a lower energy, typically in the visible spectrum. Incorporating it into a rigid MOF structure can increase the quantum yield of this emission. osti.govresearchgate.net
Tunable Emission: The luminescence can be tuned by coordinating the ligand to different metal ions. Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are particularly interesting as they exhibit sharp, characteristic emission bands (red for Eu³⁺, green for Tb³⁺). mdpi.com The bipyridine ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light. This process is known as the antenna effect. researchgate.net
Sensing Applications: The luminescence of a MOF can be sensitive to its environment. The presence of certain molecules or ions that interact with the framework can enhance or quench the emission, forming the basis for highly selective chemical sensors. mdpi.commdpi.com For example, a gallium-based MOF with a bipyridine-dicarboxylate linker shows tunable luminescence that shifts upon immersion in different solvents or after incorporating Eu³⁺ ions. researchgate.net
Table 1: Examples of Luminescent MOFs with Bipyridine-like Ligands
| MOF System | Metal Ion(s) | Ligand Type | Key Luminescent Feature | Reference |
|---|---|---|---|---|
| COMOC-4 | Ga³⁺, Eu³⁺ | 2,2′-bipyridine-5,5′-dicarboxylate | Tunable emission from red to yellowish-green by varying excitation wavelength after Eu³⁺ incorporation. researchgate.net | researchgate.net |
| MIL-78 | Y³⁺, Tb³⁺, Dy³⁺ | 1,3,5-Benzenetricarboxylate (BTC) with bipyridine-like coordination | Doping with different lanthanides produces strong red, green, and blue luminescent materials. researchgate.net | researchgate.net |
| Fe₃O₄/SiO₂@mixed-MOF | Eu³⁺, Tb³⁺ | Benzene dicarboxylate & 4,4′-bipyridine | Ratiometric detection of water based on the unequal quenching of Eu³⁺ and Tb³⁺ luminescence. mdpi.com | mdpi.com |
| Zn-based MOF | Zn²⁺ | Carbazole-dicarboxylic acid & 4,4′-bipyridine | Exhibits energy-transfer photochromism, changing color from colorless to purple under UV light. rsc.org | rsc.org |
A photosensitizer is a molecule that produces a chemical change in another molecule after absorbing light. nih.govmdpi.com In many processes, the photosensitizer absorbs light, transitions to an excited triplet state, and then transfers its energy to another molecule, such as molecular oxygen, to create highly reactive singlet oxygen. mdpi.com This process is fundamental to applications like photodynamic therapy. mdpi.com
The this compound ligand within a MOF can act as a photosensitizer through:
Antenna Behavior: As in luminescent materials, the bipyridine ligand can act as an antenna, harvesting light energy. rsc.org
Energy Transfer: This harvested energy can be transferred to an appropriate acceptor. This could be a coordinated metal ion, a guest molecule within the MOF pores, or even an adjacent ligand. This strut-to-strut energy transfer has been demonstrated in MOFs containing bipyridine, where the efficiency of the process can be tuned by changing the linker structure. rsc.org
Singlet Oxygen Generation: If the energy is transferred to molecular oxygen (O₂), it can generate singlet oxygen (¹O₂), a reactive oxygen species. The ordered and porous nature of a MOF could facilitate the diffusion of O₂ to the excited photosensitizer sites, potentially enhancing the efficiency of singlet oxygen production.
This capability makes MOFs based on this compound potential candidates for heterogeneous photocatalysis or in the development of materials for photodynamic therapy.
Electrochemical Applications
The redox-active nature of many organic linkers and metal nodes means that MOFs and related materials can be electrochemically active, making them suitable for applications in batteries, supercapacitors, and electrocatalysis. Bipyridine-containing materials are known to be electroactive.
MOFs and related framework materials derived from this compound could have significant electrochemical applications:
Electrocatalysis: The nitrogen atoms in the bipyridine units can coordinate to various transition metals (like Co, Fe, Pt) to create active catalytic sites. mdpi.com Covalent organic frameworks (COFs) containing bipyridine-metal complexes have been shown to be effective catalysts for reactions like the oxygen evolution reaction (OER), which is crucial for water splitting to produce hydrogen. mdpi.com The carboxamide group could further modulate the electronic properties of the metal center or help anchor the framework to a conductive support.
Redox-Active Materials: The bipyridine unit itself can undergo reversible reduction and oxidation processes. When incorporated into a stable framework, this property could be harnessed for charge storage applications, such as in the electrodes of rechargeable batteries.
Sensors: The electrochemical response of a MOF-modified electrode can change upon interaction with a target analyte, providing a basis for electrochemical sensors.
The ability to synthesize frameworks with well-defined, accessible, and tunable active sites makes materials derived from this compound a compelling platform for designing advanced electrochemical systems.
Electrode Modification with this compound-Based Materials
The modification of electrode surfaces with molecular entities is a critical strategy for developing advanced electrochemical devices, including sensors and catalysts. Bipyridine-based molecules and their metal complexes are frequently employed for this purpose due to their robust redox properties and versatile coordination chemistry.
Materials based on this compound could be immobilized on electrode surfaces, such as glassy carbon or gold, through several mechanisms. rsc.org The carboxamide group, with its capacity for hydrogen bonding and potential for further chemical modification, can play a significant role in the stable attachment and organization of these materials. For instance, polymers incorporating this compound units could be synthesized and drop-cast onto an electrode surface.
The electronic properties of the this compound ligand are expected to influence the electrochemical behavior of the modified electrode. The carboxamide group is generally considered to have an electron-withdrawing inductive effect, which can shift the reduction potentials of the bipyridine ligand to more positive values. nih.govfrontiersin.org This modification of the electronic structure can be advantageous in tuning the electrode's response to specific analytes or in designing electrocatalytic systems with desired operating potentials.
Electrocatalytic Systems
Bipyridine ligands are central to the field of molecular electrocatalysis, particularly in the context of CO2 reduction when complexed with metals like rhenium and manganese. frontiersin.org The electronic and steric properties of the bipyridine ligand have a profound impact on the catalytic activity, selectivity, and overpotential of the resulting metal complex.
A metal complex of this compound would be an intriguing candidate for an electrocatalyst. The carboxamide group's electron-withdrawing nature would likely influence the electron density on the metal center. Studies on other substituted bipyridine complexes have demonstrated that electron-withdrawing groups can make the initial reduction of the complex easier (less negative potential) but may inhibit subsequent catalytic steps. nih.govfrontiersin.org Therefore, the precise effect of the 5-carboxamide substituent would need to be experimentally determined to optimize catalytic performance.
The carboxamide group also introduces the potential for secondary coordination sphere interactions. The amide protons can act as hydrogen-bond donors, potentially interacting with substrates, intermediates, or solvent molecules in a way that could stabilize transition states and enhance catalytic rates. For example, in the context of CO2 reduction, the amide group could help to concentrate and orient the substrate near the catalytic active site.
Moreover, coordination polymers or metal-organic frameworks (MOFs) constructed from this compound and metal ions could serve as heterogeneous electrocatalysts. These materials would benefit from the high density of active sites and the potential for porous structures that allow for efficient mass transport of substrates and products. The structural versatility of coordination polymers based on bipyridine derivatives is well-documented, and the carboxamide group would add another layer of control over the resulting architecture through hydrogen bonding. nih.gov
Below is a table summarizing the potential effects of the carboxamide substituent on the properties of this compound in materials science applications, based on established principles from related compounds.
| Property | Potential Influence of the 5-Carboxamide Group | Rationale |
| Electrode Adhesion | Enhanced | The carboxamide group can participate in hydrogen bonding with surface functional groups or with other ligand molecules, promoting the formation of stable layers. |
| Redox Potential | Shift to more positive values | The carboxamide group is electron-withdrawing, which lowers the energy of the bipyridine's LUMO, making reduction easier. nih.govfrontiersin.org |
| Catalytic Activity | Modulated | The electron-withdrawing nature can affect the electron density at the metal center, influencing substrate binding and turnover rates. nih.govfrontiersin.org |
| Supramolecular Assembly | Facilitated | The hydrogen bonding capability of the carboxamide group can direct the formation of ordered structures. acs.org |
| Secondary Sphere Interactions | Introduced | The amide protons can act as hydrogen-bond donors, potentially influencing substrate orientation and transition state stabilization. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The academic journey of [3,3'-Bipyridine]-5-carboxamide and its close analogs is rooted in the broader, extensive research into bipyridine and pyridine (B92270) carboxamide derivatives. The primary academic contributions can be categorized into their synthesis, coordination chemistry, and burgeoning applications.
A significant body of research has focused on the synthesis of bipyridine scaffolds, which are fundamental to obtaining this compound. Various cross-coupling reactions, often catalyzed by transition metals like palladium and nickel, have been developed to construct the bipyridine core. mdpi.com These methods have not only improved the efficiency and yield of bipyridine synthesis but have also expanded the scope for creating a diverse library of derivatives with varied substitution patterns. mdpi.com The introduction of the carboxamide functionality is a critical step, often achieved through standard amidation procedures, that imparts specific electronic and hydrogen-bonding capabilities to the molecule.
Furthermore, the pyridine carboxamide moiety is recognized as a potent pharmacophore in medicinal chemistry. tandfonline.comresearchgate.net While specific studies on the biological activity of this compound are emerging, related structures have shown promise. For instance, derivatives of piperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting the potential of this chemical class in cancer therapy. nih.gov The ability of the bipyridine unit to interact with biological targets, combined with the hydrogen-bonding capacity of the carboxamide, makes this scaffold a compelling candidate for drug discovery efforts.
Remaining Challenges and Open Questions in the Field
Despite the progress made, several challenges and open questions remain in the study of this compound. A primary hurdle is the development of highly selective and efficient synthetic routes. The synthesis of unsymmetrically substituted bipyridines, such as the 3,3'-isomer with a single carboxamide group at the 5-position, can be complex and often results in mixtures of isomers that are difficult to separate. Achieving regioselective functionalization of the bipyridine core remains a significant synthetic challenge.
From a coordination chemistry perspective, predicting and controlling the final topology of self-assembled structures remains a formidable task. The subtle interplay of metal-ligand coordination, hydrogen bonding from the carboxamide group, and other non-covalent interactions can lead to a variety of different architectures. A deeper understanding of these competing interactions is necessary to rationally design materials with desired properties.
The full biological potential of this compound is also largely unexplored. Key questions regarding its mechanism of action, potential molecular targets, and structure-activity relationships are yet to be answered. Furthermore, comprehensive studies on its metabolic stability, and pharmacokinetic profile are essential before its therapeutic potential can be realized.
Proposed Future Research Avenues for this compound
The existing challenges and unanswered questions pave the way for several exciting future research avenues for this compound.
Advanced Synthetic Methodologies: Future synthetic efforts should focus on developing novel catalytic systems that allow for the precise and high-yield synthesis of this compound and its derivatives. This could involve exploring new catalysts for C-H activation or developing orthogonal protecting group strategies to achieve selective functionalization.
Rational Design of Functional Materials: Leveraging computational modeling and high-throughput screening, researchers could systematically explore the coordination of this compound with a wider range of metal ions. This could lead to the discovery of new MOFs and coordination polymers with tailored porosity, catalytic activity, or sensing capabilities for specific analytes. The development of chiral versions of this ligand could also open doors to enantioselective catalysis and separation. mdpi.com
In-depth Biological Evaluation: A comprehensive investigation into the biological activities of this compound is warranted. This should include screening against a broad range of biological targets, such as kinases and proteases, which are often implicated in disease. rsc.org Studies on its potential as an antimicrobial or antiviral agent would also be of significant interest. Advanced cellular imaging techniques could be employed to visualize the compound's subcellular localization and interaction with biological macromolecules.
Table 1: Investigated and Proposed Research Areas for Bipyridine Carboxamide Derivatives
| Research Area | Key Findings/Objectives | Relevant Compound Classes |
| Synthesis | Development of efficient and selective cross-coupling reactions. mdpi.com | Bipyridines, Pyridine Carboxamides |
| Coordination Chemistry | Formation of supramolecular architectures and metal-organic frameworks. mdpi.comacs.org | Bipyridine Ligands, Carboxylic Acid-Bipyridine Systems |
| Medicinal Chemistry | Exploration of anticancer and antimicrobial activities. tandfonline.comnih.gov | Pyridine Carboxamides, Piperidine-3-carboxamides |
| Future Research: Catalysis | Design of novel catalysts for organic transformations. | Chiral Bipyridine Ligands |
| Future Research: Materials | Development of porous materials for gas storage and separation. | Metal-Organic Frameworks |
Broader Impact on Fundamental Chemical Science
The continued exploration of this compound and its analogs is poised to have a significant impact on fundamental chemical science. Advances in its synthesis will contribute to the broader toolbox of organic chemistry, providing new strategies for constructing complex heterocyclic systems. The study of its coordination chemistry will deepen our understanding of self-assembly and the principles of supramolecular design, paving the way for the creation of more complex and functional materials from the bottom up.
From a medicinal chemistry standpoint, the investigation of this compound as a bioactive scaffold could lead to the identification of novel drug leads and therapeutic targets, contributing to the ongoing fight against various diseases. Ultimately, the multifaceted nature of this compound ensures that its study will continue to be a fertile ground for discovery, pushing the boundaries of our understanding across multiple chemical disciplines.
Q & A
Q. What are the primary synthetic routes for [3,3'-Bipyridine]-5-carboxamide derivatives?
Methodological Answer: The synthesis of this compound derivatives often involves modular strategies:
- Knoevenagel Condensation : Reacting aromatic aldehydes (electron donor/acceptor-substituted) with 5,5'-dimethyl-3,3'-bipyridine to form push-pull or symmetric derivatives. This method yields ~30% under reflux conditions in polar solvents (e.g., DMF) .
- Polymerization via Polycondensation : Symmetric derivatives are polymerized using aromatic dialdehydes, enabling the creation of nonlinear optical (NLO) cubic polymers .
- Medicinal Chemistry Routes : For antimalarial agents like CHMFL-PI4K-127, key steps include chloro-substitution and sulfonamido coupling at the 5'-position of the bipyridine core, followed by carboxamide functionalization .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer:
- Chromatography : Use TLC or HPLC to monitor reaction progress and purity. For example, TLC with silica gel plates and UV detection is effective for intermediates .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for NLO material design .
Advanced Research Questions
Q. How can synthesis yields of 3,3'-bipyridine derivatives be optimized for NLO applications?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Knoevenagel condensations .
- Catalyst Tuning : Base catalysts (e.g., piperidine) improve aldehyde reactivity. Microwave-assisted synthesis reduces reaction time and increases yield .
- Purification Strategies : Column chromatography with gradient elution (hexane/EtOAc) isolates pure symmetric derivatives for polymerization .
Q. What strategies address the trade-off between nonlinear optical performance and absorption losses in bipyridine-based materials?
Methodological Answer:
- Symmetric Push-Pull Design : Apolar derivatives (e.g., 6,6'-distyryl-3,3'-bipyridine) minimize resonant absorption while maintaining high NLO coefficients. These exhibit blue emission and mesomorphism for photonic devices .
- Polymer Blending : Incorporate bipyridine moieties into low-loss polymer matrices (e.g., PMMA) to reduce aggregation-induced absorption .
- Z-Scan Characterization : Quantify nonlinear refractive index (n₂) and two-photon absorption coefficients to optimize material composition .
Q. How are structure-activity relationships (SARs) evaluated for antimalarial this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test inhibition of Plasmodium PI(4)K enzyme via fluorescence-based kinase assays. CHMFL-PI4K-127 shows IC₅₀ < 10 nM against blood and liver stages .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -SO₂NH₂) at the 5'-position to enhance binding to the ATP pocket of PI(4)K .
- In Vivo Models : Use murine malaria models to assess pharmacokinetics (e.g., oral bioavailability >60%) and toxicity profiles .
Q. What role do bipyridine-carboxamide hybrids play in cancer research?
Methodological Answer:
- Carbohydrate Receptor Design : Bipyridine derivatives bind glycoconjugates overexpressed in tumors, enabling early detection. Solid-phase synthesis creates divalent receptors with enhanced affinity .
- Coordination Chemistry : Chelate transition metals (e.g., Ru, Re) for photodynamic therapy. Luminescent Re(I) complexes inhibit cathepsin L, a protease linked to metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
